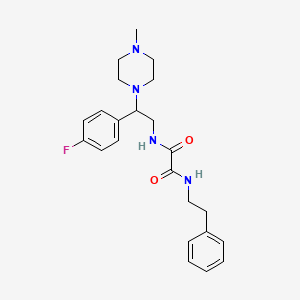

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide

Description

Properties

IUPAC Name |

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O2/c1-27-13-15-28(16-14-27)21(19-7-9-20(24)10-8-19)17-26-23(30)22(29)25-12-11-18-5-3-2-4-6-18/h2-10,21H,11-17H2,1H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKLUPQYQGPWGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide typically involves multiple steps:

Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with 2-bromoethylamine to form the intermediate 2-(4-fluorophenyl)-2-aminoethylamine.

Piperazine Derivative Formation: The intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine.

Oxalamide Formation: Finally, the piperazine derivative is reacted with phenethyl oxalyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 402.446 g/mol. Its structure features:

- Oxalamide moiety : Central to its function.

- Fluorinated phenyl groups : These enhance hydrophobic interactions and binding affinity to target proteins.

- Piperazine substituent : Contributes to the compound's biological activity.

Enzyme Inhibition

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide has been studied for its inhibitory effects on key enzymes, particularly monoamine oxidase (MAO). MAO inhibitors are significant in treating various neurological disorders, including depression. Research indicates that this compound exhibits potent MAO-B inhibition, with IC50 values as low as 0.013 µM for certain derivatives.

Anticancer Properties

The compound shows promise as an anticancer agent. Studies have demonstrated that structurally similar oxalamide derivatives can induce apoptosis in cancer cell lines. For instance, related compounds have exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. One study reported a related compound reducing breast cancer cell viability by over 50% at concentrations of 10 µM.

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MAO-B Inhibition | 0.013 | |

| Related Compound A | Anticancer Activity | 10 | |

| Related Compound B | Cytotoxicity (Breast Cancer) | <5 |

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide

- N1-(2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide

- N1-(2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide

Uniqueness

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the phenyl ring.

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C23H29FN4O2

- Molecular Weight : 412.5 g/mol

- CAS Number : 906151-10-8

The structure features an oxalamide backbone, which is significant for its biological interactions. The presence of a fluorinated phenyl ring and a piperazine moiety is believed to enhance its pharmacological profile.

Research indicates that this compound may act on various biological targets, particularly in the modulation of neurotransmitter systems. Compounds with similar structures have shown potential as modulators of GABAergic and glutamatergic signaling pathways, which are crucial in neurological conditions.

Anticonvulsant Properties

Studies suggest that compounds within this structural class can exhibit anticonvulsant properties. For instance, research has indicated that related oxalamides can influence neuronal excitability and neurotransmitter release, potentially providing therapeutic effects in epilepsy models.

Inhibition of Enzymatic Activity

The compound's oxalamide structure may allow it to act as an inhibitor for certain enzymes. For example, oxalamides have been explored as inhibitors of tyrosinase, an enzyme involved in melanin production. The inhibition of this enzyme could have implications in treating hyperpigmentation disorders.

Study 1: Neurological Modulation

In a study focusing on the modulation of neurotransmitter systems, this compound was evaluated for its effects on GABA receptors. The results indicated that the compound enhanced GABAergic signaling, leading to reduced neuronal excitability in vitro .

Study 2: Enzyme Inhibition

Another study investigated the inhibitory effects of related compounds on tyrosinase activity. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibition . This suggests potential applications in skin whitening and treatment of melanin-related disorders.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A multi-step approach is typically employed, starting with nucleophilic substitution to introduce the 4-methylpiperazine moiety, followed by oxalamide coupling using activating agents like EDCI/HOBt. Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical for minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity to >95%. Monitoring intermediates via TLC and adjusting stoichiometry of phenethylamine derivatives can enhance yield .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H and C NMR (in CDCl or DMSO-d) assign peaks for the 4-fluorophenyl (δ 7.2–7.4 ppm), piperazine (δ 2.4–3.1 ppm), and oxalamide (δ 8.1–8.3 ppm) groups.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with refinement parameters (R < 0.05) ensuring accuracy. Hydrogen bonding between the oxalamide carbonyl and piperazine N-H groups is often observed .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting receptor binding affinities reported in studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor subtype selectivity. Validate using:

- Radioligand Binding Assays : Compare displacement curves for μ-opioid vs. σ-1 receptors with standardized ligands (e.g., [H]-DAMGO for μ-opioid).

- Functional Assays : Measure cAMP inhibition (Gi-coupled receptors) or calcium flux (Gq-coupled) to confirm activity. Cross-validate with orthogonal methods (e.g., BRET for receptor dimerization) .

Q. What strategies are effective for separating and identifying positional isomers (e.g., ortho/meta/para fluorophenyl derivatives) during synthesis?

- Methodological Answer :

- Analytical HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve isomers. Retention times vary by ~1–2 minutes for para vs. meta substituents.

- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z ratios for fluorophenyl fragments (e.g., m/z 95 for CHF).

- NMR NOE : Nuclear Overhauser effects distinguish spatial proximity of fluorine to piperazine protons in para isomers .

Q. How does the compound’s metabolic stability in hepatic microsomes correlate with structural modifications?

- Methodological Answer :

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS.

- Structural Insights : The 4-methylpiperazine group reduces CYP3A4-mediated oxidation compared to unsubstituted piperazine. Fluorine at the para position enhances metabolic stability by blocking hydroxylation. Replace phenethyl with cyclopropyl groups to further improve half-life (t > 60 min) .

Experimental Design & Data Analysis

Q. What experimental designs are recommended for assessing the compound’s selectivity across kinase targets?

- Methodological Answer :

- Kinase Profiling Panels : Use ATP-site competition assays (e.g., KINOMEscan) at 1 μM concentration. Prioritize kinases with >50% inhibition.

- Dose-Response Curves : Calculate IC values for high-priority targets (e.g., JAK2, PI3Kγ) using 10-point dilution series.

- Molecular Docking : Align with crystal structures (PDB codes: 4X5J for PI3Kγ) to predict binding modes. Correlate docking scores (Glide SP) with experimental IC .

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

- Methodological Answer :

- Solubility Measurement : Use shake-flask method in PBS (pH 7.4) with HPLC quantification. Compare with predicted values (e.g., ACD/Labs).

- Co-Solvent Strategies : Add 10% DMSO or β-cyclodextrin to enhance aqueous solubility.

- Salt Formation : Synthesize hydrochloride salts to improve solubility by >10-fold. Validate via PXRD to confirm salt formation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.